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N-palmitoyl L-serine methyl ester
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Overview
Description
N-palmitoyl L-serine methyl ester is a compound that belongs to the class of amino acid derivatives It is synthesized by the acylation of L-serine methyl ester with palmitoyl chloride This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
N-palmitoyl L-serine methyl ester is synthesized through the reaction of N-succinimidyl palmitate with L-serine methyl ester hydrochloride in the presence of triethylamine . The reaction typically takes place in an organic solvent such as methylene chloride. The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-palmitoyl L-serine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-palmitoyl L-serine.
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: N-palmitoyl L-serine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
N-palmitoyl L-serine methyl ester serves as a crucial building block in organic synthesis. It can be utilized to synthesize more complex molecules, particularly in the development of novel lipids and surfactants. For instance, it has been used to prepare N-palmitoyl-O-phosphocholineserine, which is relevant for studying lipid interactions in biological membranes .
Synthesis Method
The compound is typically synthesized through the acylation of L-serine methyl ester with palmitoyl chloride in the presence of triethylamine. This method has been optimized for high yield and purity, making it suitable for industrial applications .
Biological Research
This compound plays a significant role in biological research, particularly in studies related to cell membrane dynamics. Its amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is essential for understanding various cellular processes such as signal transduction and transport mechanisms .
Case Studies
- Cell Membrane Studies : Research has demonstrated that this compound affects membrane characteristics, which can lead to insights into drug delivery systems and membrane biophysics.
- Lipid Biomarkers : It has been identified as a lipid biomarker in Niemann-Pick disease type C1, highlighting its importance in medical research .
Drug Delivery Systems
The compound's ability to form stable structures in aqueous environments makes it a promising candidate for drug delivery applications. Its amphiphilic properties facilitate the encapsulation of hydrophobic drugs within lipid-based carriers, enhancing bioavailability and therapeutic efficacy.
Applications
- Formulation Development : this compound can be incorporated into liposomal formulations to improve drug solubility and stability.
- Targeted Delivery : Its integration into lipid membranes may allow for targeted delivery mechanisms, enhancing the specificity of drug action at cellular sites .
Cosmetic Industry
In the cosmetic industry, this compound is valued for its emulsifying properties. It can stabilize formulations by reducing surface tension between oil and water phases, making it useful in creams and lotions.
Benefits
- Skin Penetration : The compound's structure facilitates better skin penetration of active ingredients, improving product efficacy.
- Moisturizing Effects : Its amphiphilic nature contributes to moisturizing effects by forming a barrier on the skin that retains moisture.
Industrial Applications
This compound finds utility in various industrial applications beyond pharmaceuticals and cosmetics. Its properties make it suitable for use as an emulsifier in food products and as a surfactant in cleaning agents.
Industrial Uses
Mechanism of Action
The mechanism of action of N-palmitoyl L-serine methyl ester involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- N-palmitoyl L-alanine methyl ester
- N-palmitoyl L-tyrosine methyl ester
- N-palmitoyl O-phosphocholine serine
Uniqueness
N-palmitoyl L-serine methyl ester is unique due to its specific structure, which combines the properties of palmitic acid and L-serine. This combination imparts unique amphiphilic properties, making it particularly useful in applications requiring interaction with lipid membranes .
Biological Activity
N-palmitoyl L-serine methyl ester (NPSME) is a bioactive compound derived from the amino acid L-serine, characterized by the attachment of a palmitoyl group to the nitrogen atom of L-serine, forming a methyl ester. This unique structure imparts amphiphilic properties, making it significant in various biological applications, particularly in cell membrane dynamics and drug delivery systems.
NPSME has the molecular formula C20H39NO4 and is synthesized through the acylation of L-serine methyl ester with palmitoyl chloride. This process can be optimized in industrial settings using automated reactors and advanced purification techniques like chromatography to enhance yield and purity.
1. Membrane Dynamics
NPSME plays a critical role in altering cell membrane characteristics, including fluidity and permeability. Its amphiphilic nature allows it to integrate into lipid bilayers, influencing various cellular processes such as:
- Signal Transduction : By modulating membrane fluidity, NPSME can affect the activity of membrane proteins involved in signaling pathways.
- Transport Mechanisms : It alters the permeability of membranes, potentially facilitating the transport of other molecules across cell membranes.
2. Drug Delivery Systems
Due to its ability to form stable structures in aqueous environments, NPSME is being explored for its potential in drug delivery applications. It can encapsulate therapeutic agents, enhancing their solubility and bioavailability while protecting them from degradation .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of NPSME:
- Integration into Lipid Membranes : NPSME's incorporation into lipid bilayers has been shown to significantly impact membrane properties. This integration is crucial for understanding its role in drug delivery systems and membrane biophysics.
- Potential as a Signaling Molecule : Similar compounds like N-arachidonoyl serine have been identified as signaling molecules that activate G-protein coupled receptors, suggesting that NPSME may also possess similar signaling capabilities .
Case Study 1: Drug Delivery Application
A study investigated the use of NPSME as a carrier for hydrophobic drugs. The results indicated that NPSME could effectively encapsulate these drugs, improving their solubility and stability in physiological conditions. The study concluded that NPSME could serve as a promising vehicle for targeted drug delivery systems, particularly in cancer therapy.
Case Study 2: Neuroprotective Effects
Research has suggested that NPSME may exhibit neuroprotective effects due to its influence on sphingolipid metabolism. Sphingolipids are crucial for maintaining neuronal health, and alterations in their levels can lead to neurodegenerative diseases. By modulating sphingolipid synthesis pathways, NPSME may help mitigate neurodegeneration .
Comparative Analysis with Similar Compounds
Compound | Structure Type | Biological Activity | Applications |
---|---|---|---|
This compound | Amphiphilic | Membrane fluidity modulation | Drug delivery systems |
N-arachidonoyl serine | Acyl amino acid | G-protein coupled receptor activation | Signaling molecule |
N-palmitoyl glycine | Acyl amino acid | Inhibition of nociceptive neurons | Pain management |
Properties
Molecular Formula |
C20H39NO4 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
methyl 2-(hexadecanoylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C20H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)21-18(17-22)20(24)25-2/h18,22H,3-17H2,1-2H3,(H,21,23) |
InChI Key |
WJNCHCDEGGOJON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OC |
Origin of Product |
United States |
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